

Physical and chemical properties of Ethyl 2-cyano-3,3-diphenylacrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-cyano-3,3-diphenylacrylate

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An In-depth Technical Guide to Ethyl 2-cyano-3,3-diphenylacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3,3-diphenylacrylate, also known by the common name Etocrylene, is an organic compound with significant applications in industrial and pharmaceutical fields. Primarily recognized for its efficacy as a UV absorber, its unique molecular structure lends it distinct physical and chemical properties that are of interest to researchers in materials science and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of **Ethyl 2-cyano-3,3-diphenylacrylate**, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity and potential biological significance.

Physicochemical Properties

The physical and chemical characteristics of **Ethyl 2-cyano-3,3-diphenylacrylate** are summarized below. These properties are crucial for its application in various formulations and for predicting its behavior in chemical reactions.

General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₅ NO ₂	[1]
Molecular Weight	277.32 g/mol	[2]
CAS Number	5232-99-5	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	97-99 °C	[2]
Boiling Point	174 °C at 0.2 mmHg	[2]
Density	1.05 g/cm ³	[1]
Solubility	Soluble in methanol.	[1]
logP (Octanol-Water Partition Coefficient)	4.52 (estimated)	[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **Ethyl 2-cyano-3,3-diphenylacrylate**.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While explicit spectral data for **Ethyl 2-cyano-3,3-diphenylacrylate** is not readily available in public literature, the expected chemical shifts can be estimated based on the analysis of structurally similar compounds, such as ethyl 2-cyano-3-phenylacrylate.[3]

Assignment	Estimated ^1H NMR Chemical Shift (ppm)	Estimated ^{13}C NMR Chemical Shift (ppm)
$-\text{CH}_3$ (ethyl)	~1.3-1.4 (triplet)	~14
$-\text{CH}_2-$ (ethyl)	~4.2-4.4 (quartet)	~62
Aromatic C-H	~7.2-7.5 (multiplet)	~128-132
Aromatic C (quaternary)	-	~138-140
C=C (alkene)	-	~105 (α -carbon), ~155 (β -carbon)
$\text{C}\equiv\text{N}$ (nitrile)	-	~115
C=O (ester)	-	~163

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **Ethyl 2-cyano-3,3-diphenylacrylate** would exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group	Expected Absorption Range (cm^{-1})
$\text{C}\equiv\text{N}$ (nitrile)	2220-2230
C=O (ester)	1720-1730
C=C (alkene)	1620-1630
C-H (aromatic)	3000-3100
C-H (aliphatic)	2850-3000

2.2.3. Mass Spectrometry (MS)

Mass spectrometry data indicates a molecular ion peak corresponding to the compound's molecular weight.

Technique	Molecular Ion (m/z)
Electrospray Ionization (ESI)	$[M+H]^+ \approx 278.1176$

2.2.4. UV-Vis Spectroscopy

As a UV absorber, the ultraviolet-visible spectrum is a key characteristic. The extended π -conjugation in the molecule, encompassing the two phenyl rings, the acrylate system, and the cyano group, results in strong UV absorption.[1][4] The structurally similar compound Octocrylene (2-Ethylhexyl 2-cyano-3,3-diphenylacrylate) exhibits a maximum absorption (λ_{max}) at 303 nm, which is indicative of its efficacy in the UVB and short-wave UVA regions.[5]

Experimental Protocols

Synthesis of Ethyl 2-cyano-3,3-diphenylacrylate via Knoevenagel Condensation

The primary method for synthesizing **Ethyl 2-cyano-3,3-diphenylacrylate** is the Knoevenagel condensation.[4][6] This reaction involves the base-catalyzed condensation of a compound with an active methylene group (ethyl cyanoacetate) with a carbonyl compound (benzophenone).

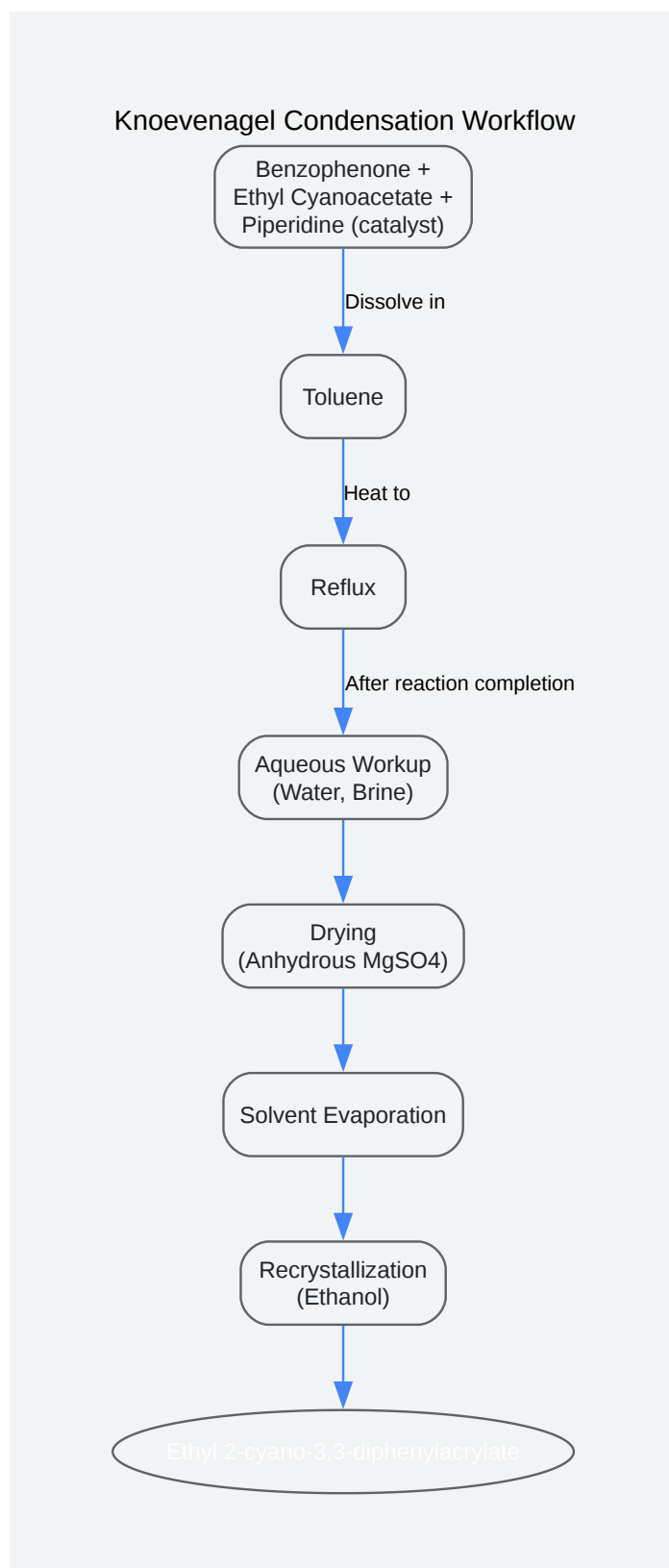
Materials:

- Benzophenone
- Ethyl cyanoacetate
- Piperidine (or another basic catalyst)
- Toluene (or another suitable solvent)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Standard laboratory glassware for reflux and extraction
- Heating mantle
- Rotary evaporator

- Recrystallization solvent (e.g., ethanol)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzophenone (1 equivalent) in toluene.
- Add ethyl cyanoacetate (1 equivalent) to the solution.
- Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Wash the reaction mixture with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure **Ethyl 2-cyano-3,3-diphenylacrylate**.



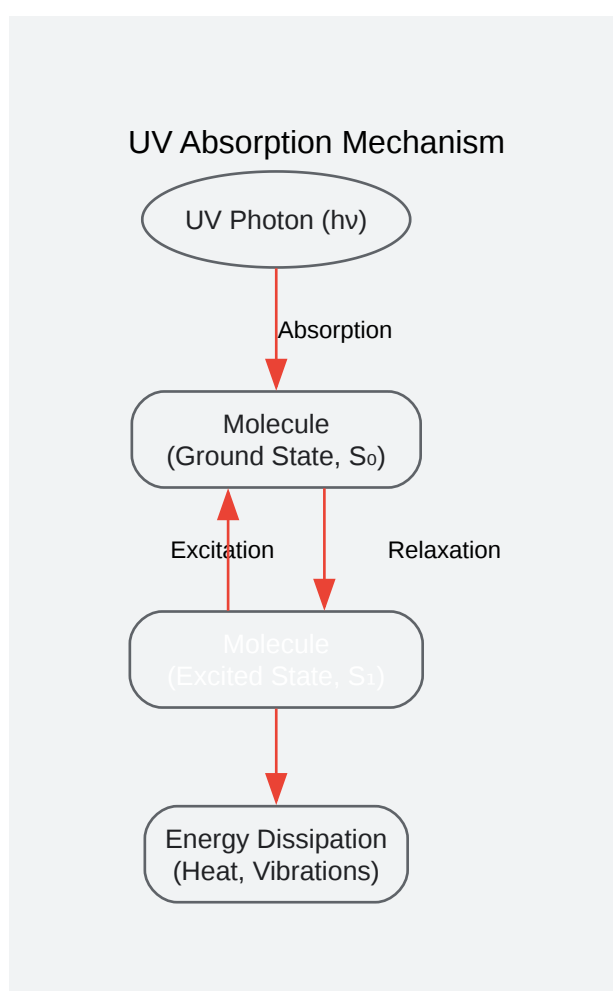
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Caption: Workflow for the synthesis of **Ethyl 2-cyano-3,3-diphenylacrylate**.

Chemical Reactivity and Mechanism of Action

UV Absorption

The primary function of **Ethyl 2-cyano-3,3-diphenylacrylate** is as a UV absorber.[1][7] Its efficacy stems from the extensive π -conjugated system created by the two phenyl groups, the acrylate moiety, and the cyano group.[1][4] Upon absorption of UV radiation, electrons in the π -system are excited to higher energy orbitals. This energy is then dissipated through non-radiative pathways, such as heat, preventing the harmful UV rays from reaching and damaging the underlying material or skin.



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Caption: Simplified mechanism of UV energy absorption and dissipation.

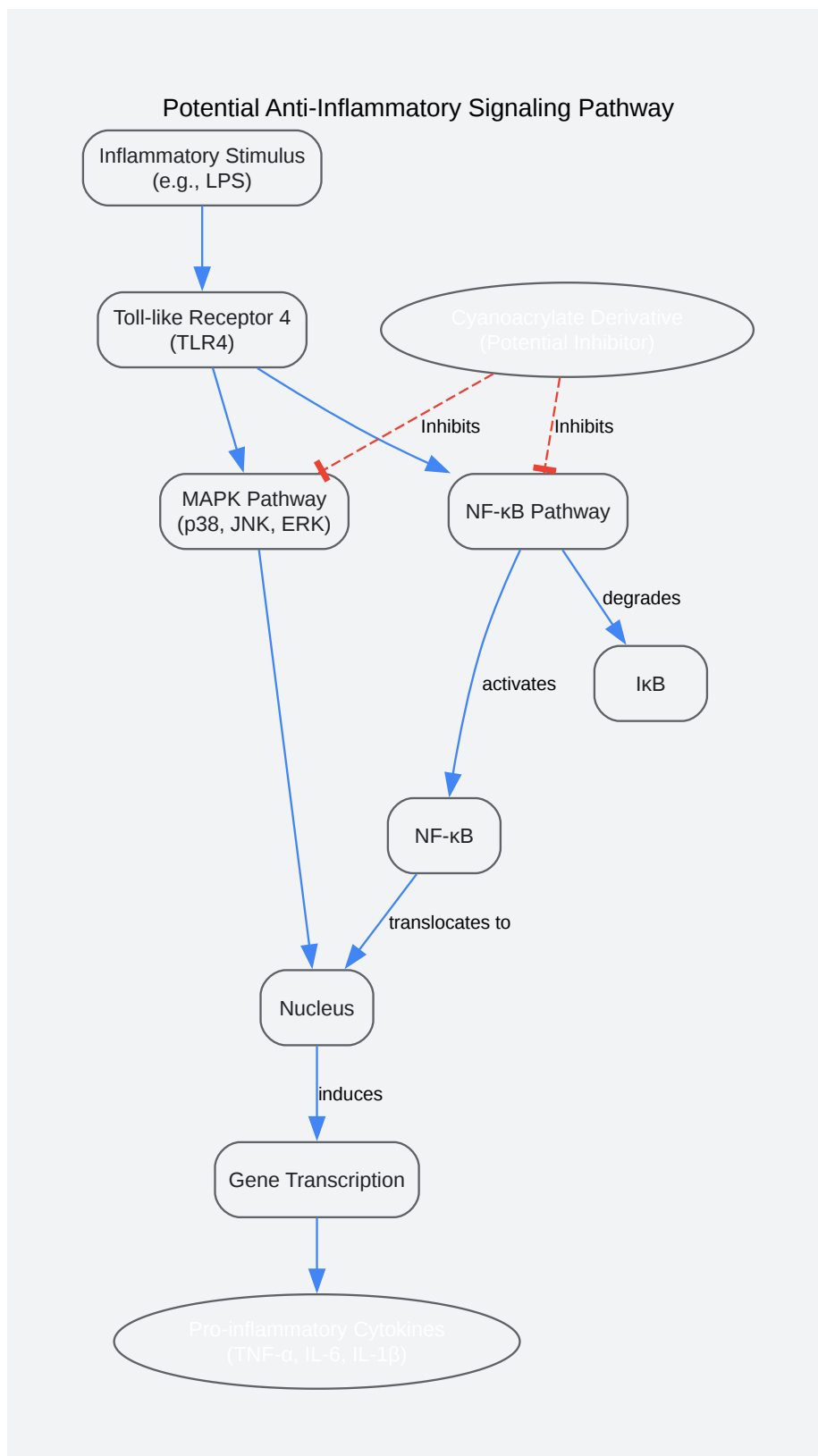
Michael Addition

The electron-withdrawing nature of the cyano and ester groups makes the β -carbon of the acrylate double bond electrophilic. This renders the molecule susceptible to nucleophilic attack via a Michael (1,4-conjugate) addition reaction.^[4] This reactivity is an important consideration in formulation chemistry and for understanding potential interactions with biological nucleophiles.

Potential Biological Activity and Signaling Pathways

While **Ethyl 2-cyano-3,3-diphenylacrylate** itself is primarily studied for its UV-absorbing properties, structurally related cyanoacrylate derivatives have shown interesting biological activities. For instance, (E)-2-cyano-N,3-diphenylacrylamide, a compound with a similar core structure, has been investigated for its anti-inflammatory effects. This activity is proposed to be mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.^[8]

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate these pathways, leading to the production of pro-inflammatory cytokines. The inhibition of these pathways can, therefore, reduce the inflammatory response.



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Caption: Hypothesized anti-inflammatory action via MAPK and NF-κB pathways.

Disclaimer: The biological activity described is for a structurally related compound and is presented for illustrative purposes to highlight potential areas of research for **Ethyl 2-cyano-3,3-diphenylacrylate**.

Conclusion

Ethyl 2-cyano-3,3-diphenylacrylate is a well-characterized compound with established utility as a UV absorber. Its synthesis is straightforward, and its physicochemical properties are well-documented. The reactivity of its acrylate system offers potential for further chemical modification. While its biological activity is not extensively studied, related compounds suggest that the cyanoacrylate scaffold may be a promising starting point for the development of new therapeutic agents, particularly in the area of anti-inflammatory drug discovery. This guide provides a solid foundation of technical information for scientists and researchers working with or interested in this versatile molecule.

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- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 2-cyano-3,3-diphenylacrylate]. BenchChem, [2025]. [Online PDF]. Available at:

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